Methanesulfonic acid, trifluoro-, 1-phenylethenyl ester

Cross-coupling Palladium catalysis Oxidative addition kinetics

Methanesulfonic acid, trifluoro‑, 1‑phenylethenyl ester (CAS 28143‑79‑5), commonly referred to as 1‑phenylethenyl triflate or 1‑phenylvinyl trifluoromethanesulfonate, is a vinyl sulfonate ester that serves as a reactive electrophile in transition‑metal‑catalyzed cross‑coupling reactions and as a precursor to the 1‑phenylvinyl cation in solvolysis studies. The electron‑withdrawing trifluoromethanesulfonate (triflate) group imparts a leaving‑group ability that is orders of magnitude greater than that of halides or other sulfonate esters, making the compound a preferred substrate when high reactivity and predictable regioselectivity are required.

Molecular Formula C9H7F3O3S
Molecular Weight 252.21 g/mol
CAS No. 28143-79-5
Cat. No. B12096215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanesulfonic acid, trifluoro-, 1-phenylethenyl ester
CAS28143-79-5
Molecular FormulaC9H7F3O3S
Molecular Weight252.21 g/mol
Structural Identifiers
SMILESC=C(C1=CC=CC=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O3S/c1-7(8-5-3-2-4-6-8)15-16(13,14)9(10,11)12/h2-6H,1H2
InChIKeyGJOJDWJQGXPCPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylethenyl Triflate (CAS 28143-79-5): A Versatile Vinyl Sulfonate for Cross‑Coupling and Carbocation Chemistry


Methanesulfonic acid, trifluoro‑, 1‑phenylethenyl ester (CAS 28143‑79‑5), commonly referred to as 1‑phenylethenyl triflate or 1‑phenylvinyl trifluoromethanesulfonate, is a vinyl sulfonate ester that serves as a reactive electrophile in transition‑metal‑catalyzed cross‑coupling reactions and as a precursor to the 1‑phenylvinyl cation in solvolysis studies [1][2]. The electron‑withdrawing trifluoromethanesulfonate (triflate) group imparts a leaving‑group ability that is orders of magnitude greater than that of halides or other sulfonate esters, making the compound a preferred substrate when high reactivity and predictable regioselectivity are required [1].

Why Generic Vinyl Triflates Cannot Substitute 1‑Phenylethenyl Triflate in Key Reactions


Although vinyl triflates as a class are recognized for their high reactivity, the presence of the phenyl substituent at the α‑position in 1‑phenylethenyl triflate profoundly alters both the electronic and steric environment of the vinyl moiety. This substitution pattern controls the regiochemical outcome of hydrosulfonation reactions [1], dictates the stability and selectivity of the incipient 1‑phenylvinyl cation in solvolysis pathways [2], and modulates the rate of oxidative addition to low‑valent transition metals relative to unsubstituted vinyl or aryl triflates [3]. Consequently, directly replacing 1‑phenylethenyl triflate with a generic vinyl triflate (e.g., ethenyl triflate) or a para‑substituted phenyl derivative risks a loss of regiospecificity, reduced reaction rate, or formation of undesired by‑products.

Product‑Specific Quantitative Evidence Guide for 1‑Phenylethenyl Triflate (CAS 28143-79-5)


Oxidative Addition Rate: Vinyl Triflate Outperforms Vinyl Bromide and Aryl Triflates

In a direct kinetic comparison using Pd⁰(PPh₃)₄ in DMF, vinyl triflates undergo oxidative addition significantly faster than vinyl bromides or phenyl bromide, with the reactivity order vinyl‑OTf ≫ vinyl‑Br > PhBr and vinyl‑OTf ≫ PhOTf being established by conductivity and NMR monitoring. Although the study does not isolate 1‑phenylethenyl triflate, the class‑level inference indicates that a phenyl‑substituted vinyl triflate benefits from both the inherent electrophilicity of the triflate leaving group and the stabilizing effect of the phenyl substituent on the developing vinyl–Pd bond [1].

Cross-coupling Palladium catalysis Oxidative addition kinetics

Solvolysis Reactivity: MgI₂ Promotes Triflate Ionization 50‑Fold Faster than MgBr₂

In the solvolysis of 1‑trifluoromethylsulfonyloxy‑1‑phenylethylene (1‑phenylethenyl triflate) in aprotic solvents, the reaction with MgI₂ exhibits a second‑order rate constant approximately 50 times greater than that with MgBr₂. This kinetic preference is attributed to the superior ability of iodide to coordinate the triflate oxygen, facilitating ionization to the 1‑phenylvinyl cation [1].

Carbocation chemistry Solvolysis Magnesium halides

Regioselective Hydrosulfonation: Markovnikov Selectivity Controlled by Ligand Concentration

In the Rh‑catalyzed addition of triflic acid to phenylacetylene, the reaction can be steered toward the Markovnikov vinyl sulfonate ester (1‑phenylethenyl triflate) by adjusting the concentration of triphenylphosphine. At low PPh₃ concentrations, the Markovnikov product is favored, while higher PPh₃ concentrations shift selectivity toward vinylphosphonium salts. This ligand‑controlled selectivity has been quantified through Hammett analyses and kinetic isotope effect studies, providing a reproducible method to access the target compound in moderate to high yields [1].

Hydrosulfonation Vinyl sulfonate synthesis Rhodium catalysis

Chemoselective Halogenation: MgI₂/MgBr₂ Yield Distinct Halide Products from the Same Triflate Precursor

Treatment of 1‑phenylethenyl triflate with MgI₂ or MgBr₂ in aprotic media leads to the corresponding 1‑iodo‑ or 1‑bromo‑1‑phenylethene, respectively, with the reaction selectivity governed by the constant selectivity principle. The yields for these transformations are reported to be ~91% for the iodo derivative, demonstrating that the triflate leaving group can be efficiently replaced by halide nucleophiles under mild conditions [1].

Halogenation Vinyl halide synthesis Magnesium halides

Best Research and Industrial Application Scenarios for 1‑Phenylethenyl Triflate (CAS 28143-79-5)


Palladium‑Catalyzed Suzuki–Miyaura and Heck Cross‑Couplings Requiring High Turnover Rates

The oxidative addition rate advantage of vinyl triflates over vinyl bromides and aryl triflates [1] makes 1‑phenylethenyl triflate an ideal electrophile for demanding cross‑coupling reactions where catalyst productivity and reaction rate are critical. Process chemists can achieve higher throughput or lower palladium loadings by selecting this triflate rather than the corresponding bromide, directly impacting cost‑efficiency in large‑scale syntheses of styrenyl derivatives.

Generation and Trapping of the 1‑Phenylvinyl Cation for Mechanistic and Synthetic Studies

The 50‑fold rate enhancement observed with MgI₂ over MgBr₂ in promoting triflate ionization [1] enables researchers to generate the 1‑phenylvinyl cation selectively and under mild conditions. This scenario is valuable for physical‑organic chemists investigating carbocation stability and for synthetic chemists seeking to trap the cation with diverse nucleophiles to construct substituted styrenes.

Regioselective Synthesis of Vinyl Sulfonates via Rh‑Catalyzed Hydrosulfonation

The ligand‑concentration‑controlled Markovnikov selectivity reported for the Rh‑catalyzed addition of triflic acid to phenylacetylene [1] provides a direct and atom‑economical route to 1‑phenylethenyl triflate. This method is attractive for medicinal chemistry groups and fine‑chemical manufacturers that require a reliable, scalable entry to this building block without resorting to multi‑step ketone enolate triflation procedures.

Late‑Stage Halogen Exchange for Diversification of Vinyl Electrophiles

The chemoselective conversion of 1‑phenylethenyl triflate to 1‑iodo‑ or 1‑bromo‑1‑phenylethene [1] allows compound‑library designers to use a single, shelf‑stable triflate precursor to access multiple vinyl halide building blocks. This strategy reduces inventory complexity and enables divergent synthesis from a common intermediate, a significant advantage in parallel medicinal chemistry programs.

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